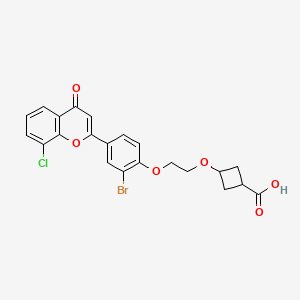

Hbv-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18BrClO6 |

|---|---|

Molecular Weight |

493.7 g/mol |

IUPAC Name |

3-[2-[2-bromo-4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C22H18BrClO6/c23-16-10-12(20-11-18(25)15-2-1-3-17(24)21(15)30-20)4-5-19(16)29-7-6-28-14-8-13(9-14)22(26)27/h1-5,10-11,13-14H,6-9H2,(H,26,27) |

InChI Key |

LPNIROGMUQBBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of a Novel Hepatitis B Virus Inhibitor: A Technical Guide to HBV-IN-30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HBV-IN-30, a novel inhibitor of the Hepatitis B Virus (HBV). Chronic HBV infection remains a significant global health challenge, affecting over 250 million individuals and leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] While current therapies can suppress viral replication, they are not curative, necessitating lifelong treatment and carrying the risk of drug resistance.[1] This underscores the urgent need for new therapeutic agents that target different stages of the HBV lifecycle. This compound represents a promising step in this direction, targeting a crucial viral enzyme: Ribonuclease H (RNase H).

Core Mechanism of Action: Targeting HBV RNase H

This compound is an N-hydroxypyridinedione-based compound that functions as an inhibitor of the HBV RNase H enzyme.[1] RNase H is essential for HBV replication. During the reverse transcription process, after the viral pregenomic RNA (pgRNA) is copied into the negative-strand DNA, RNase H degrades the pgRNA template. This cleavage is a prerequisite for the viral polymerase to synthesize the positive-strand DNA, ultimately forming the relaxed circular DNA (rcDNA) that is a hallmark of the virus.[1] By inhibiting RNase H, this compound effectively halts viral replication at this critical step.[1]

Docking studies have provided insights into the molecular interactions between this compound and the RNase H active site. These studies show the compound binding within a key pocket of the enzyme, preventing it from carrying out its function.[1]

Quantitative Data Summary

The in vitro anti-HBV activity and cytotoxicity of this compound (referred to as compound 30 in the source literature) and its analogs were evaluated. The key parameters are the 50% effective concentration (EC50), which measures the concentration of the compound required to inhibit 50% of viral replication, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Compound 30) | 1.2 | >200 | >166.7 |

| Compound 31 | 0.8 | 89.5 | 111.9 |

| Compound 32 | 1.5 | >200 | >133.3 |

| Lamivudine (Reference) | 0.1 | >1000 | >10000 |

Data is synthesized from the publication "Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies".[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Anti-HBV Activity Assay

This assay quantifies the ability of the compound to inhibit HBV replication in a cell-based system.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome, are commonly used.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound). A known anti-HBV drug, such as Lamivudine, is used as a positive control, and untreated cells serve as a negative control.

-

Incubation: The treated cells are incubated for a period of 6 to 9 days, with the medium and compound being refreshed every 3 days.

-

Quantification of Viral DNA: After incubation, the supernatant is collected, and the extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

Cytotoxicity Assay

This assay determines the concentration at which the compound becomes toxic to the host cells.

-

Cell Line: The same cell line used in the anti-HBV assay (HepG2.2.15) is typically used to ensure the selectivity index is relevant.

-

Seeding and Treatment: The protocol for seeding and treating the cells with the compound is similar to the anti-HBV assay.

-

Incubation: The incubation period is also comparable to the anti-HBV assay.

-

Cell Viability Measurement: After incubation, cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a promising novel inhibitor of Hepatitis B Virus that targets the viral RNase H enzyme, a critical component of the HBV replication machinery. With a potent in vitro anti-HBV activity (EC50 of 1.2 µM) and low cytotoxicity (CC50 > 200 µM), it demonstrates a favorable selectivity index.[1] The detailed experimental protocols and the clear mechanism of action make this compound a valuable lead compound for further optimization and development in the quest for a functional cure for chronic Hepatitis B. Further preclinical studies are warranted to evaluate its in vivo efficacy and safety profile.

References

HBV-IN-30: A Novel Inhibitor of Hepatitis B Virus Surface Antigen (HBsAg) Secretion—Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with the disease and at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1][2][3] A key goal in HBV therapy is to achieve a "functional cure," characterized by the sustained loss of the hepatitis B surface antigen (HBsAg).[4] HBsAg is not only a marker of active infection but also plays a role in immune suppression, hindering viral clearance.[5][6] This whitepaper details the identification and validation of the molecular target for HBV-IN-30, a novel small molecule inhibitor of HBsAg secretion. Through a series of in vitro experiments, we have identified the host protein Glucose Regulated Protein 78 (GRP78) as the primary target of this compound and validated its role in the HBV lifecycle.

Introduction to HBV and the Role of HBsAg

The life cycle of HBV is complex, involving the formation of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[7][8][9] This cccDNA serves as the template for the transcription of viral RNAs, leading to the production of viral proteins, including HBsAg.[8][10] HBsAg is crucial for the assembly and release of new virions and subviral particles. The persistence of high levels of circulating HBsAg is associated with an impaired host immune response.[5] Therefore, targeting the production and secretion of HBsAg is a promising therapeutic strategy for achieving a functional cure for chronic hepatitis B.[4][9]

Target Identification of this compound

The initial screening of a proprietary compound library identified this compound as a potent inhibitor of HBsAg release from HBV-infected cells. To identify its molecular target, a multi-pronged approach was employed, combining affinity chromatography with proteomics and subsequent validation with RNA interference.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

-

Affinity Resin Preparation: this compound was chemically modified with a linker and covalently attached to sepharose beads to create an affinity resin.

-

Cell Lysate Preparation: HepG2.2.15 cells, which constitutively express HBV proteins, were lysed, and the total protein extract was collected.[6]

-

Affinity Pull-Down: The cell lysate was incubated with the this compound affinity resin. Proteins that bind to this compound were captured on the beads.

-

Elution and SDS-PAGE: The bound proteins were eluted, separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and visualized by silver staining.

-

Mass Spectrometry: Protein bands that were specifically pulled down by the this compound resin (and not by control beads) were excised and identified using liquid chromatography-mass spectrometry (LC-MS).

This proteomic analysis identified several host proteins that specifically interact with this compound. Among the high-confidence hits was Glucose Regulated Protein 78 (GRP78), a key chaperone protein involved in protein folding and secretion.[6]

Diagram 1: Target Identification Workflow

A schematic of the workflow used to identify the molecular target of this compound.

Target Validation

To confirm that GRP78 is indeed the functional target of this compound for inhibiting HBsAg secretion, we performed a series of validation experiments.

RNA Interference (RNAi) Knockdown of GRP78

Experimental Protocol:

-

Cell Culture: HepG2.2.15 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

siRNA Transfection: Cells were transfected with small interfering RNAs (siRNAs) specifically targeting GRP78 mRNA or with a non-targeting control siRNA.

-

HBsAg Quantification: After 72 hours, the cell culture supernatant was collected, and the levels of secreted HBsAg were quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cell Viability Assay: A parallel set of cells was used to assess cell viability using the MTT assay to ensure that the observed effects were not due to cytotoxicity.

Results:

The knockdown of GRP78 expression using siRNA resulted in a significant reduction in the secretion of HBsAg, mimicking the effect of this compound treatment. This suggests that GRP78 is a crucial host factor for HBsAg production and/or secretion.[6]

| Treatment | HBsAg Secretion (% of Control) | Cell Viability (% of Control) |

| Control siRNA | 100 ± 8.5 | 100 ± 5.2 |

| GRP78 siRNA | 35 ± 6.2 | 98 ± 4.7 |

| This compound (10 µM) | 42 ± 7.1 | 99 ± 3.9 |

Table 1: Effect of GRP78 knockdown and this compound treatment on HBsAg secretion and cell viability in HepG2.2.15 cells. Data are presented as mean ± standard deviation.

In Vitro Activity of this compound

The potency of this compound in inhibiting the secretion of various HBV markers was assessed in cell culture.

Experimental Protocol:

-

Cell Treatment: HepG2.2.15 cells were treated with increasing concentrations of this compound for 72 hours.

-

Quantification of HBV Markers:

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) for each marker was calculated from the dose-response curves.

Results:

This compound demonstrated potent and selective inhibition of HBsAg and HBeAg secretion with minimal impact on HBV DNA replication at similar concentrations.

| Parameter | IC50 (µM) |

| HBsAg Secretion | 2.5 |

| HBeAg Secretion | 3.1 |

| Extracellular HBV DNA | > 50 |

Table 2: In vitro antiviral activity of this compound in HepG2.2.15 cells.

Proposed Mechanism of Action

Based on the target identification and validation data, we propose a mechanism of action for this compound. GRP78 is an endoplasmic reticulum (ER) chaperone protein that plays a critical role in the proper folding and assembly of secretory proteins.[6] HBsAg is known to accumulate in the ER, and its proper folding is essential for secretion. We hypothesize that this compound binds to GRP78, inhibiting its chaperone function. This disruption leads to the misfolding of HBsAg, which is then targeted for degradation through the ubiquitin-proteasome pathway, ultimately reducing the amount of secreted HBsAg.

Diagram 2: Proposed Signaling Pathway

This compound inhibits GRP78, leading to HBsAg misfolding and degradation.

Conclusion and Future Directions

The data presented in this whitepaper strongly support the identification of GRP78 as the molecular target of this compound. The validation experiments confirm that inhibition of GRP78 function leads to a significant reduction in HBsAg secretion, a key therapeutic goal in the management of chronic hepatitis B. This compound represents a promising new class of host-targeting agents for the treatment of HBV infection.

Future studies will focus on:

-

Characterizing the binding site of this compound on GRP78 through structural biology studies.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of HBV infection.[13][14]

-

Investigating the potential for combination therapy with other anti-HBV agents, such as nucleos(t)ide analogs and immunomodulators.[9][15][16]

By targeting a host factor, this compound may offer a higher barrier to resistance compared to direct-acting antivirals. The continued development of this compound could provide a valuable new tool in the effort to achieve a functional cure for chronic hepatitis B.

References

- 1. TARGET-HBV [targetrwe.com]

- 2. Virological, serological and clinical outcomes in chronic hepatitis B virus infection: development and validation of the HEPA-B simulation model | BMJ Open [bmjopen.bmj.com]

- 3. Navigating the Latest Hepatitis B Virus Reactivation Guidelines [mdpi.com]

- 4. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis B: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic hepatitis B: New potential therapeutic drugs target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicenter Evaluation of the VERSANT Hepatitis B Virus DNA 3.0 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phoenixbio.com [phoenixbio.com]

- 15. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 16. Brii Biosciences Announces Publication of Phase 2 ENSURE Study Results in Nature Medicine [prnewswire.com]

Hbv-IN-30: A Technical Guide to a Novel Flavonoid-Based Inhibitor of Hepatitis B Virus cccDNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a primary obstacle to a curative therapy. This technical guide provides an in-depth overview of Hbv-IN-30, a novel flavonoid derivative identified as a potent inhibitor of HBV cccDNA. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines the experimental protocols for key in vitro assays and visualizes the intricate signaling pathways associated with HBV cccDNA formation, the target of this promising antiviral compound.

Introduction

The chronicity of Hepatitis B virus (HBV) infection is intrinsically linked to the stability of a viral minichromosome, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it the central molecule for viral replication and persistence. Current antiviral therapies, primarily nucleos(t)ide analogues, effectively suppress HBV replication but have a limited effect on the cccDNA reservoir, necessitating long-term treatment and rarely achieving a functional cure.

This has spurred the search for novel therapeutic agents that directly target cccDNA. Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates, with several members exhibiting anti-HBV activity through various mechanisms. This compound (also known as ex44) is a novel synthetic flavone derivative that has demonstrated potent inhibitory effects on HBV cccDNA. This guide provides a comprehensive technical overview of its chemical properties, biological activity, and the methodologies used for its evaluation.

Chemical Structure and Properties

This compound is a flavone derivative with the Chemical Abstracts Service (CAS) number 2413192-92-2. Its discovery and initial characterization are detailed in the international patent application WO2020053249A1.

Chemical Structure

The precise chemical structure and IUPAC name of this compound are proprietary information detailed within the aforementioned patent. For research and procurement purposes, the structure can be obtained from chemical suppliers referencing its CAS number.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and further investigation in drug development.

| Property | Value |

| Molecular Formula | C₂₂H₁₉ClO₆ |

| Molecular Weight | 414.84 g/mol |

| CAS Number | 2413192-92-2 |

| Appearance | Solid |

| Class | Flavone Derivative |

| Mechanism of Action | HBV cccDNA Inhibitor |

Table 1: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-HBV activity by specifically targeting the formation or stability of viral cccDNA. This mechanism of action is distinct from currently approved HBV therapies and holds the potential to directly address the persistence of the virus.

In Vitro Efficacy

The antiviral activity of this compound has been evaluated in established in vitro models of HBV replication. The key findings are summarized in Table 2.

| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Exposure Time |

| HepDES19 | HBeAg ELISA | HBeAg Level Reduction | 0.57 | 24 hours |

| HepDES19 | cccDNA Quantification | cccDNA Level Reduction | Dose-dependent | 5 days |

| Primary Human Hepatocytes (PHH) | HBeAg ELISA | HBeAg Level Reduction | 0.04 | 9 days |

Table 2: In Vitro Anti-HBV Activity of this compound.

The data indicates that this compound effectively reduces the levels of HBeAg, a surrogate marker for cccDNA activity, and directly lowers the amount of cccDNA in both a stable cell line and, more significantly, in primary human hepatocytes.

Mechanism of Action: Targeting HBV cccDNA Formation

The life cycle of HBV involves the conversion of the relaxed circular DNA (rcDNA) genome into the transcriptionally active cccDNA within the nucleus of the hepatocyte. This complex process is not fully understood but is known to involve a series of steps orchestrated by host cell DNA repair machinery. By inhibiting cccDNA, this compound disrupts the central template for viral gene expression and replication. The following diagram illustrates the key stages of the HBV life cycle with a focus on cccDNA formation.

Figure 1: Overview of the HBV Life Cycle and the Central Role of cccDNA. This diagram illustrates the key steps in HBV replication, highlighting the conversion of rcDNA to cccDNA in the nucleus as the target for this compound.

The formation of cccDNA from rcDNA is a multi-step process that involves several host factors. The following diagram outlines the key enzymatic activities required for this conversion, which represent potential targets for inhibitors like this compound.

Figure 2: Host-Mediated Conversion of rcDNA to cccDNA. This workflow illustrates the sequential steps involving host DNA repair enzymes that are necessary for the formation of the stable HBV cccDNA minichromosome.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the anti-HBV activity of this compound, as referenced from publicly available information and standard practices in the field.

HBeAg Inhibition Assay in HepDES19 Cells

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on Hepatitis B e-antigen (HBeAg) secretion, a surrogate marker for cccDNA transcriptional activity.

Cell Line: HepDES19, a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication and cccDNA formation.

Protocol:

-

Cell Seeding: Seed HepDES19 cells in 96-well plates at an appropriate density in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 µg/mL tetracycline.

-

Induction of HBV Replication: After 24 hours, remove the tetracycline-containing medium and wash the cells with phosphate-buffered saline (PBS). Replace with fresh medium without tetracycline to induce HBV replication and cccDNA formation.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known HBV inhibitor).

-

Incubation: Incubate the cells for the specified duration (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

HBeAg ELISA: Quantify the amount of HBeAg in the supernatants using a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of HBeAg inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Cell Viability Assay: Concurrently, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to rule out cytotoxicity as the cause of reduced HBeAg levels.

cccDNA Quantification in HepDES19 Cells

Objective: To directly measure the effect of this compound on the levels of intracellular HBV cccDNA.

Protocol:

-

Cell Culture and Treatment: Culture and treat HepDES19 cells with this compound as described in the HBeAg inhibition assay, typically for a longer duration (e.g., 5 days) to allow for significant changes in cccDNA levels.

-

Hirt Extraction: Lyse the cells and perform a Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing the bulk of chromosomal DNA.

-

Nuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest contaminating rcDNA and single-stranded DNA, leaving the cccDNA intact.

-

cccDNA Quantification by qPCR: Quantify the cccDNA levels using a specific quantitative real-time PCR (qPCR) assay. The primers should be designed to specifically amplify a region of the HBV genome that is present in cccDNA.

-

Normalization: Normalize the cccDNA copy number to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

-

Data Analysis: Compare the normalized cccDNA levels in compound-treated cells to those in vehicle-treated cells to determine the percentage of cccDNA reduction.

Anti-HBV Assay in Primary Human Hepatocytes (PHH)

Objective: To evaluate the antiviral efficacy of this compound in a more physiologically relevant in vitro model.

Protocol:

-

PHH Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and maintain them in a specialized hepatocyte culture medium.

-

HBV Infection: Infect the PHH with a concentrated stock of HBV at a defined multiplicity of infection (MOI).

-

Compound Treatment: Following infection, treat the cells with serial dilutions of this compound.

-

Long-term Culture: Maintain the infected and treated cells for an extended period (e.g., 9 days), with regular medium changes containing the appropriate concentration of the compound.

-

Analysis of Viral Markers:

-

HBeAg/HBsAg Secretion: Collect supernatants at different time points and measure the levels of secreted HBeAg and HBsAg by ELISA.

-

Extracellular HBV DNA: Isolate viral DNA from the supernatants and quantify by qPCR.

-

Intracellular cccDNA: At the end of the experiment, harvest the cells and quantify intracellular cccDNA as described for HepDES19 cells.

-

-

Data Analysis: Determine the IC₅₀ values for the inhibition of various viral markers.

The following diagram provides a workflow for the in vitro evaluation of this compound.

Figure 3: In Vitro Evaluation Workflow for this compound. This diagram outlines the key steps in the experimental protocols used to assess the anti-HBV activity of this compound in both a stable cell line and primary human hepatocytes.

Conclusion

This compound represents a promising new class of anti-HBV compounds that directly target the persistence of the virus by inhibiting cccDNA. Its potent in vitro activity in relevant cell models, including primary human hepatocytes, underscores its potential for further development as a component of a curative therapy for chronic hepatitis B. The detailed methodologies and mechanistic insights provided in this technical guide are intended to facilitate further research and development efforts aimed at advancing this and similar cccDNA-targeting strategies towards clinical application.

In Vitro Antiviral Activity of Hbv-IN-30 Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro antiviral activity of novel compounds against the Hepatitis B Virus (HBV), using the hypothetical compound Hbv-IN-30 as an exemplar. It is designed to offer researchers, scientists, and drug development professionals a detailed framework for assessing antiviral potency, determining the mechanism of action, and evaluating cytotoxicity. This document includes structured data presentation, in-depth experimental protocols, and visualizations of key workflows and signaling pathways to facilitate a thorough understanding of the preclinical evaluation of potential HBV inhibitors.

Introduction to HBV and Antiviral Drug Development

Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of its covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1][2][3] Current antiviral therapies can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel therapeutics targeting different aspects of the HBV life cycle. The development of new anti-HBV agents requires robust in vitro assays to determine their efficacy and safety profile.

Quantitative Analysis of this compound Antiviral Activity

The in vitro antiviral activity of a compound is typically assessed by measuring the reduction in viral replication markers in cultured cells. The following tables summarize hypothetical data for this compound.

Table 1: In Vitro Efficacy of this compound Against HBV Replication

| Assay | Cell Line | EC50 (µM) | EC90 (µM) |

| HBV DNA (Supernatant) | HepG2-NTCP | 0.5 ± 0.1 | 2.5 ± 0.3 |

| Intracellular HBV DNA | HepG2-NTCP | 0.4 ± 0.08 | 2.1 ± 0.2 |

| HBsAg Secretion | HepG2-NTCP | 1.2 ± 0.3 | 5.8 ± 0.7 |

| HBeAg Secretion | HepG2-NTCP | 0.8 ± 0.2 | 4.0 ± 0.5 |

| cccDNA Formation | Primary Human Hepatocytes | 0.6 ± 0.15 | 3.2 ± 0.4 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2-NTCP | MTT | > 100 | > 200 |

| Primary Human Hepatocytes | MTT | > 100 | > 167 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro antiviral testing.

Cell Culture and In Vitro Infection Models

-

HepG2-NTCP Cells: These are human hepatoma cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.[4][5] They are a widely used model for studying the complete HBV life cycle.

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research, PHHs most accurately represent the physiological environment of the human liver.[4][5][6]

HBV DNA Quantification (qPCR)

This assay measures the amount of HBV DNA in the cell culture supernatant (extracellular virions) and within the cells (intracellular replicative intermediates).

Protocol:

-

Seed HepG2-NTCP cells in 24-well plates and allow them to adhere overnight.

-

Infect the cells with HBV at a multiplicity of infection (MOI) of 100 for 16-24 hours.

-

Wash the cells to remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

After 7 days of incubation, collect the culture supernatant and lyse the cells.

-

Extract viral DNA from the supernatant and total DNA from the cell lysate.

-

Quantify HBV DNA using a real-time PCR (qPCR) assay with specific primers and probes for the HBV genome.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

Quantification of Covalently Closed Circular DNA (cccDNA)

The quantification of cccDNA is critical for assessing the potential of a compound to target the persistent form of the virus.

Protocol:

-

Infect PHHs with HBV and treat with this compound as described above.

-

After the desired incubation period, harvest the cells and perform a modified Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.[2]

-

Digest the extracted DNA with a plasmid-safe ATP-dependent DNase to remove contaminating relaxed-circular and double-stranded linear HBV DNA.[7]

-

Quantify the remaining cccDNA using a specific qPCR assay.[1][8][9]

-

Southern blot analysis can be used as a confirmatory "gold standard" method to distinguish different HBV DNA species.[2][3]

HBV Antigen Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of secreted viral antigens, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

Protocol:

-

Collect the culture supernatant from this compound-treated and untreated HBV-infected cells.

-

Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

-

Add the culture supernatant to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance using a plate reader and calculate the antigen concentration based on a standard curve.[10][11][12]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound.[13][14]

Protocol:

-

Seed HepG2-NTCP or PHHs in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of HBV inhibitors.

HBV Life Cycle and Potential Targets for this compound

Caption: Key stages of the HBV life cycle and potential inhibitory targets.

Signaling Pathway Involved in HBV Replication

Caption: The Ras-MAPK signaling pathway can suppress HBV replication.[15]

Conclusion

The in vitro evaluation of novel compounds like this compound is a critical first step in the drug development pipeline for HBV. A systematic approach utilizing robust and reproducible assays for antiviral efficacy and cytotoxicity is essential. The methodologies and data presented in this guide provide a framework for the comprehensive characterization of potential HBV inhibitors, paving the way for further preclinical and clinical development. Future studies on this compound would focus on elucidating its precise mechanism of action and evaluating its efficacy in more advanced in vitro models and subsequently in vivo.

References

- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 2. ice-hbv.org [ice-hbv.org]

- 3. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 5. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 9. doaj.org [doaj.org]

- 10. 4adi.com [4adi.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 15. Regulation of Hepatitis B Virus Replication by the Ras-Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of Hbv-IN-30: A Technical Guide on Cytotoxicity and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxicity and selectivity index of Hbv-IN-30, a novel flavone derivative identified as a potent inhibitor of Hepatitis B Virus (HBV). The information is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of advanced anti-HBV therapeutics.

Executive Summary

This compound has emerged as a promising small molecule inhibitor targeting a critical stage of the HBV life cycle. This document synthesizes the available preclinical data on its cytotoxic and antiviral properties, presenting them in a structured format to facilitate informed decision-making in research and development. Detailed experimental methodologies are provided to ensure reproducibility and further investigation. Visual representations of the compound's presumed mechanism of action and the workflows for its evaluation are also included to offer a comprehensive understanding of its scientific profile.

Quantitative Analysis of this compound Bioactivity

The antiviral efficacy and cytotoxic potential of this compound were evaluated in HBV-replicating human hepatoma cell lines. The key quantitative metrics are summarized below, providing a clear overview of the compound's therapeutic window.

| Parameter | Value (µM) | Cell Line | Assay Duration |

| EC50 (HBeAg Inhibition) | 0.57 | HepDES19 | 24 hours |

| CC50 (Cytotoxicity) | > 10 | HepG2 | Not Specified |

| Selectivity Index (SI) | > 17.5 | - | - |

Note: The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, suggesting that the compound is more potent against the virus than it is toxic to host cells.

Detailed Experimental Protocols

The following sections delineate the methodologies employed to ascertain the cytotoxicity and antiviral activity of this compound.

Cytotoxicity Assay

The assessment of this compound's cytotoxicity was conducted using a standard cell viability assay.

-

Cell Line: Human hepatoma G2 (HepG2) cells.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

-

HepG2 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period.

-

Following treatment, the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

The luminescence is measured using a luminometer.

-

The 50% cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed, is then calculated from the dose-response curve.

-

Antiviral Activity Assay (HBeAg Inhibition)

The antiviral efficacy of this compound was determined by measuring the inhibition of Hepatitis B e-antigen (HBeAg) secretion from HBV-producing cells.

-

Cell Line: HepDES19 cells, a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication.

-

Methodology:

-

HepDES19 cells are cultured in 96-well plates.

-

The cells are treated with various concentrations of this compound for 24 hours.

-

After the incubation period, the cell culture supernatant is collected.

-

The level of secreted HBeAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

The 50% effective concentration (EC50), the concentration at which a 50% reduction in HBeAg secretion is achieved, is calculated by analyzing the dose-response relationship.

-

Visualizing the Scientific Context

To provide a clearer understanding of the experimental processes and the compound's mechanism of action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Bioactivity Assessment

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.

Proposed Signaling Pathway of Flavonoid-Mediated HBV Inhibition

This compound, as a flavone derivative, is believed to interfere with the HBV life cycle, particularly the formation and function of covalently closed circular DNA (cccDNA), a key to viral persistence.

Caption: Inhibition of HBV cccDNA by this compound.

Conclusion

This compound demonstrates potent anti-HBV activity with a favorable in vitro selectivity index. Its mechanism of action, targeting the pivotal cccDNA, positions it as a valuable candidate for further investigation in the development of novel therapies for chronic Hepatitis B. The provided methodologies and conceptual frameworks are intended to support and guide future research endeavors in this critical area of unmet medical need.

Technical Guide: The Impact of Novel Inhibitors on the Hepatitis B Virus Replication Cycle

Disclaimer: The specific compound "Hbv-IN-30" could not be identified in publicly available scientific literature. Therefore, this guide utilizes a representative novel Hepatitis B Virus (HBV) inhibitor, an HBV Ribonuclease H (RNase H) inhibitor designated as compound 1133 from published research, to illustrate the effects of a targeted antiviral agent on the HBV replication cycle. The data and mechanisms presented are based on this representative compound and are intended to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to the HBV Replication Cycle and Therapeutic Intervention

The Hepatitis B Virus, a member of the Hepadnaviridae family, perpetuates chronic infection through a unique replication strategy involving reverse transcription of an RNA intermediate.[1] The persistence of a stable viral reservoir, the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, presents a major challenge to achieving a cure.[1] The HBV replication cycle can be summarized in several key steps:

-

Entry: The virus attaches to the hepatocyte via the sodium taurocholate cotransporting polypeptide (NTCP) receptor and enters the cell.

-

Uncoating and Nuclear Transport: The viral nucleocapsid is released into the cytoplasm and transports the relaxed circular DNA (rcDNA) genome into the nucleus.

-

cccDNA Formation: Inside the nucleus, the host cell machinery repairs the rcDNA to form the stable cccDNA minichromosome.

-

Transcription: The cccDNA serves as a template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA), by the host's RNA polymerase II.

-

Translation: Viral mRNAs are translated into viral proteins, including the core protein (HBcAg), polymerase, and surface antigens (HBsAg).

-

Encapsidation: The pgRNA and the viral polymerase are encapsidated within newly formed core particles in the cytoplasm.

-

Reverse Transcription: Within the nucleocapsid, the pgRNA is reverse transcribed by the viral polymerase to produce the rcDNA genome. This process involves the degradation of the pgRNA template by the polymerase's Ribonuclease H (RNase H) activity.

-

Maturation and Release: Nucleocapsids containing the rcDNA can either be enveloped and released from the cell as new virions or be transported back to the nucleus to replenish the cccDNA pool.

Novel therapeutic strategies aim to interrupt these specific stages of the viral life cycle to achieve a functional cure, defined by the loss of HBsAg and sustained undetectable HBV DNA.[2][3]

Mechanism of Action of HBV Ribonuclease H Inhibitors

The representative inhibitor, compound 1133 , is an HBV Ribonuclease H inhibitor. The HBV polymerase has a distinct RNase H domain that is essential for degrading the pgRNA template during the synthesis of the negative-strand DNA and for the subsequent synthesis of the positive-strand DNA. By specifically inhibiting the RNase H activity of the HBV polymerase, these inhibitors can efficiently disrupt viral replication.

The primary mechanism of action involves the preferential suppression of the synthesis of the positive-polarity DNA strand within the viral capsid.[4] This leads to an accumulation of incomplete viral genomes and prevents the formation of mature rcDNA necessary for the production of infectious virions and the replenishment of the cccDNA pool.

Signaling Pathway and Mechanism of Action Diagram

References

- 1. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Interaction of HBV-IN-30 with Host Factors

A Technical Guide for Researchers and Drug Development Professionals

Notice: Initial searches for a specific molecule designated "Hbv-IN-30" have not yielded a definitive identification in publicly available scientific literature. The following guide is constructed based on the broader understanding of Hepatitis B Virus (HBV) integration and the interaction of its components with host cellular factors, a field of critical importance in the development of novel antiviral therapies. Should "this compound" refer to a novel or proprietary compound, this document serves as a foundational framework for understanding its potential mechanisms of action.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the integration of viral DNA into the host genome being a key factor in the persistence of the virus and the development of hepatocellular carcinoma (HCC). Unlike retroviruses, HBV does not encode its own integrase enzyme.[1] Instead, the integration of HBV DNA, predominantly double-stranded linear DNA (dslDNA), is a complex process mediated by the host's cellular machinery, frequently occurring at sites of genomic instability and DNA double-strand breaks.[1] This guide provides an in-depth exploration of the known interactions between HBV components and host factors, offering a lens through which the potential activity of a compound like "this compound" can be hypothesized and investigated. We will delve into the experimental methodologies used to elucidate these interactions and present the current understanding of the signaling pathways involved.

The Landscape of HBV-Host Factor Interactions

The lifecycle of HBV is intricately woven with the host's cellular processes. Viral proteins, particularly the X protein (HBx) and the core protein (HBc), are key players in modulating the host environment to favor viral replication and persistence. These interactions represent potential targets for therapeutic intervention.

Key Host Factors in the HBV Lifecycle

A multitude of host factors are involved in nearly every step of the HBV lifecycle, from viral entry to the transcription of the persistent covalently closed circular DNA (cccDNA).

| HBV Lifecycle Stage | Interacting Host Factors | Function | Reference |

| Viral Entry | Sodium taurocholate cotransporting polypeptide (NTCP), Epidermal Growth Factor Receptor (EGFR), Glypican 5 (GPC5) | Serve as receptors and co-receptors for viral attachment and entry into hepatocytes. | [2] |

| cccDNA Formation & Transcription | Host DNA repair enzymes, Histone acetyltransferases (HATs), Histone deacetylases (HDACs), p300, SIRT1, Smc5/6 complex | Mediate the conversion of relaxed circular DNA (rcDNA) to cccDNA and regulate its transcriptional activity through epigenetic modifications. | [2][3] |

| Viral Replication | Heat shock proteins (Hsp70, Hsp40, Hsp90) | Act as chaperones for the viral polymerase, facilitating reverse transcription. | [2] |

| Host Immune Response Modulation | Pattern Recognition Receptors (PRRs), components of NF-κB, MAPK, and WNT/β-catenin signaling pathways | Viral proteins interact with these pathways to suppress the host's innate and adaptive immune responses. | [4][5] |

Experimental Protocols for Investigating HBV-Host Interactions

Understanding the intricate dance between HBV and its host requires a sophisticated experimental toolkit. The following are detailed methodologies for key experiments frequently cited in the literature.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

Objective: To identify and validate physical interactions between a viral protein (e.g., HBx) and host cellular proteins.

Methodology:

-

Cell Culture and Transfection:

-

Culture human hepatoma cell lines (e.g., HepG2, Huh7).

-

Transfect cells with a plasmid expressing the viral protein of interest tagged with an epitope (e.g., FLAG, HA). A mock transfection or transfection with an empty vector serves as a negative control.

-

-

Cell Lysis:

-

After 24-48 hours of expression, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to the epitope tag on the viral protein overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the suspected interacting host protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation (ChIP) Assay for DNA-Protein Interaction

Objective: To determine if a specific viral or host protein binds to a particular region of the host or viral DNA (e.g., cccDNA).

Methodology:

-

Cross-linking:

-

Treat HBV-infected cells or cells expressing the protein of interest with formaldehyde to cross-link proteins to DNA.

-

-

Chromatin Shearing:

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest.

-

Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes and reverse the cross-links by heating.

-

-

DNA Purification and Analysis:

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the DNA region of interest to quantify the amount of precipitated DNA.

-

Visualizing HBV-Host Signaling Pathways

To comprehend the complex interplay between HBV and the host, visual representations of the signaling pathways are indispensable. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways modulated by HBV.

HBx-Mediated Modulation of Host Signaling

The HBV X protein (HBx) is a multifunctional protein that plays a central role in viral replication and the pathogenesis of HCC. It interacts with numerous cellular proteins to modulate signaling pathways involved in cell proliferation, survival, and inflammation.

Caption: HBx interaction with host epigenetic modifiers and the Smc5/6 complex.

Experimental Workflow for Identifying Host Interaction Partners

The following diagram outlines a typical experimental workflow to identify host factors that interact with a viral protein.

Caption: A logical workflow for the identification and validation of host-virus interactions.

Conclusion and Future Directions

The intricate interplay between HBV and host cellular factors presents both a challenge and an opportunity for the development of curative therapies. While direct-acting antivirals have been successful in suppressing viral replication, targeting the host factors that HBV depends on offers a promising avenue to overcome viral persistence and prevent the long-term consequences of chronic infection. A hypothetical molecule like "this compound," if it were to interfere with these interactions, could represent a significant advancement in the field. Future research should focus on high-throughput screening methods to identify novel host-targeting compounds and further elucidate the complex signaling networks that underpin HBV pathogenesis. A deeper understanding of these mechanisms will be paramount in designing the next generation of HBV therapeutics.

References

- 1. HBV Integration Induces Complex Interactions between Host and Viral Genomic Functions at the Insertion Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B virus–host interactions and novel targets for viral cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Interactions of HBV cccDNA with Host Factors [mdpi.com]

- 4. How did hepatitis B virus effect the host genome in the last decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Host-virus interactions in hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of HBV-IN-XX in Hepatitis B Virus-Infected Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of HBV is primarily due to the stable viral covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes.[4][5][6] This cccDNA serves as the template for the transcription of all viral RNAs, making it a key target for curative therapies.[7][8]

HBV-IN-XX is a novel investigational compound with potential anti-HBV activity. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of HBV-IN-XX in relevant HBV-infected cell line models. The described assays are designed to determine the compound's effect on viral replication, protein expression, and to assess its therapeutic window.

Mechanism of Action (Hypothetical)

While the precise mechanism of HBV-IN-XX is under investigation, it is hypothesized to interfere with a critical step in the HBV life cycle. Potential targets for such an inhibitor could include viral entry, cccDNA formation, viral transcription, or capsid assembly. The following protocols will help elucidate the stage at which HBV-IN-XX exerts its antiviral effect.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of HBV-IN-XX

| Cell Line | Parameter | HBV-IN-XX (µM) |

| HepG2-NTCP | EC50 (HBV DNA) | [Insert Value] |

| EC50 (HBsAg) | [Insert Value] | |

| EC50 (HBeAg) | [Insert Value] | |

| CC50 | [Insert Value] | |

| Selectivity Index (SI) | [Calculate as CC50/EC50] | |

| HepAD38 | EC50 (HBV DNA) | [Insert Value] |

| CC50 | [Insert Value] | |

| Selectivity Index (SI) | [Calculate as CC50/EC50] |

EC50: 50% effective concentration (concentration at which a 50% reduction in the measured viral marker is observed). CC50: 50% cytotoxic concentration (concentration at which a 50% reduction in cell viability is observed). SI: Selectivity Index (a measure of the therapeutic window of the compound).

Experimental Protocols

Cell Lines and Culture Conditions

-

HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, rendering them susceptible to HBV infection.[9][10] These cells are suitable for studying the entire HBV life cycle, including viral entry and cccDNA formation.[10][11]

-

HepAD38 cells: A stable cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-off promoter.[11] These cells constitutively produce infectious HBV virions and are useful for screening compounds that act on the later stages of the viral life cycle (transcription, replication, and particle assembly).

General Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. hepb.org [hepb.org]

- 3. Hepatitis B [who.int]

- 4. researchgate.net [researchgate.net]

- 5. hepatitisb.org.au [hepatitisb.org.au]

- 6. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 7. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 11. frontierspartnerships.org [frontierspartnerships.org]

Application Notes and Protocols for In Vivo Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors

Note: The compound "Hbv-IN-30" is not identifiable in the public domain or scientific literature. Therefore, these application notes and protocols are provided as a comprehensive framework for the in vivo evaluation of a hypothetical novel anti-HBV compound, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] While current therapies, including nucleos(t)ide analogues (NAs) and interferons, can effectively suppress HBV replication, they rarely lead to a functional cure, necessitating long-term treatment.[2][3][4] The development of novel therapeutics targeting different aspects of the HBV life cycle is crucial for achieving a functional cure, defined by sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable serum HBV DNA after treatment completion.[2][3]

The preclinical evaluation of new antiviral agents in relevant in vivo animal models is a critical step in the drug development pipeline. These studies provide essential data on a compound's efficacy, pharmacokinetics (PK), and safety profile. This document outlines the key considerations and detailed protocols for conducting in vivo studies of a novel anti-HBV inhibitor, "Compound X," in established animal models.

Potential Mechanisms of Action and Targeted Signaling Pathways

The HBV life cycle offers multiple targets for therapeutic intervention. Novel inhibitors are being developed to disrupt various stages, from viral entry to the persistence of the covalently closed circular DNA (cccDNA) minichromosome in the hepatocyte nucleus.[5]

Key Anti-HBV Therapeutic Strategies:

-

Entry Inhibitors: These agents block the interaction between the HBV surface proteins and the sodium taurocholate co-transporting polypeptide (NTCP) receptor on hepatocytes, preventing the initial infection of cells.[2][6]

-

cccDNA-Targeting Agents: The holy grail of HBV therapy, these strategies aim to eliminate or transcriptionally silence the cccDNA, which serves as the template for all viral RNAs.[2][7] This includes approaches using CRISPR/Cas systems and epigenetic modifiers.

-

RNA Interference (RNAi): Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) can be designed to target and degrade specific HBV RNA transcripts, thereby inhibiting the production of viral proteins, including HBsAg.[3][6]

-

Capsid Assembly Modulators (CAMs): These molecules interfere with the proper assembly of the viral capsid, leading to the formation of non-infectious empty capsids or aberrant structures and may also impact cccDNA establishment.[3]

-

HBsAg Release Inhibitors: Nucleic acid polymers have been shown to block the secretion of HBsAg, which is believed to play a role in immune suppression.[8]

-

Immunomodulators: Instead of directly targeting the virus, these therapies aim to boost the host's innate and adaptive immune responses to clear the infection. Examples include Toll-like receptor (TLR) agonists and checkpoint inhibitors.[2][9]

Below is a diagram illustrating the HBV life cycle and the points of intervention for different classes of antiviral drugs.

Application Notes: In Vivo Model Selection and Experimental Design

The narrow host range of HBV restricts infection primarily to humans and higher primates, making the development of small animal models challenging.[1] However, several models are available, each with distinct advantages and limitations.

Comparison of Common In Vivo Models for HBV Research

The choice of animal model is critical and depends on the specific scientific question, the mechanism of action of Compound X, and logistical considerations.

| Model Type | Description | Advantages | Disadvantages |

| HBV Transgenic Mouse | Mice with the HBV genome integrated into their own genome. They produce viral antigens and, in some models, complete virions.[10] | - Immunocompetent (for studying immune responses).- Readily available and easy to handle.- Well-characterized models exist.- Useful for testing polymerase inhibitors and HBsAg-reducing agents.[1][11] | - Immune tolerant to HBV antigens.- No cccDNA formation from integrated transgene.- Does not model natural infection (viral entry, cccDNA formation). |

| Hydrodynamic Injection (HDI) Mouse | A replication-competent HBV genome is delivered to the liver via high-pressure tail vein injection.[10] | - Establishes transient or persistent HBV replication.- Models acute and chronic phases of infection.- Allows study of immune clearance mechanisms. | - Technically challenging procedure.- High variability in HBV persistence between animals.- Does not model natural viral entry. |

| Humanized Liver Chimeric Mouse | Immunodeficient mice (e.g., uPA/SCID) are transplanted with human hepatocytes, which can then be infected with HBV. | - Supports the complete HBV life cycle, including viral entry and cccDNA formation.- The "gold standard" for testing all classes of HBV inhibitors.[10] | - Immunodeficient host (cannot study adaptive immune responses).- Very expensive and technically demanding to produce.- Limited availability. |

| Woodchuck Model (WHV) | Woodchucks are natural hosts for the Woodchuck Hepatitis Virus (WHV), a close relative of HBV. | - Natural infection model that closely mimics human disease progression, including HCC development.- Used for preclinical evaluation of NAs like Entecavir.[1][5] | - WHV is not HBV; results may not be fully translatable.- Limited availability and high cost of animals. |

For an initial efficacy and dose-finding study of a novel compound with an unknown or direct-acting antiviral mechanism, the HBV transgenic mouse model often represents a practical starting point due to its availability and reproducibility.

Efficacy Endpoints

The primary goal is to measure the reduction in viral load and antigen levels. Key endpoints include:

-

Serum HBV DNA: A primary marker of active viral replication.

-

Serum HBsAg and HBeAg: Key viral antigens; HBsAg loss is the hallmark of a functional cure.

-

Intrahepatic HBV DNA and RNA: Measures the effect of the compound on viral replication intermediates within the liver.

-

Intrahepatic cccDNA (in relevant models): A crucial endpoint for compounds designed to target the viral reservoir.

-

Liver Function Tests (e.g., ALT, AST): To monitor potential liver toxicity and inflammation.

Experimental Protocol: Pilot Dose-Ranging and Efficacy Study of Compound X in HBV Transgenic Mice

This protocol describes a 14-day study to evaluate the preliminary efficacy and tolerability of Compound X in an HBV transgenic mouse model (e.g., a strain that replicates HBV DNA and secretes HBsAg).

Materials and Animals

-

Animals: 24 male HBV transgenic mice (e.g., C57BL/6 background), 8-10 weeks old.

-

Compound X: Sufficient quantity for dosing.

-

Vehicle: Appropriate, non-toxic vehicle for Compound X (e.g., 0.5% methylcellulose in water).

-

Positive Control: Entecavir (ETV), a known HBV polymerase inhibitor.

-

Equipment: Oral gavage needles, blood collection tubes (e.g., EDTA-coated), centrifuge, standard animal housing and care facilities.

Experimental Design

-

Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

-

Grouping: Randomize animals into four groups (n=6 per group):

-

Group 1: Vehicle control (e.g., 0.5% MC), administered orally (PO), once daily (QD).

-

Group 2: Compound X, Low Dose (e.g., 10 mg/kg), PO, QD.

-

Group 3: Compound X, High Dose (e.g., 50 mg/kg), PO, QD.

-

Group 4: Entecavir (e.g., 0.1 mg/kg), PO, QD.[11]

-

-

Dosing: Administer the assigned treatment daily for 14 consecutive days via oral gavage.

-

Monitoring: Record body weight and clinical observations daily.

Sample Collection Schedule

-

Day 0 (Baseline): Collect blood from all animals via submandibular or saphenous vein bleed.

-

Day 7: Collect blood for interim analysis.

-

Day 14 (Termination): Collect terminal blood via cardiac puncture. Euthanize animals and harvest the liver. A portion of the liver should be flash-frozen in liquid nitrogen for DNA/RNA analysis, and another portion fixed in formalin for histology.

Analytical Methods

-

Serum Separation: Centrifuge blood samples to separate serum and store at -80°C.

-

HBV DNA Quantification: Extract viral DNA from serum and quantify using a validated qPCR assay.

-

HBsAg/HBeAg Quantification: Measure antigen levels in serum using commercial ELISA kits.

-

Intrahepatic Nucleic Acid Analysis: Extract total DNA and RNA from liver tissue to measure HBV DNA, pgRNA, and cccDNA (if applicable) by qPCR or Southern/Northern blotting.

-

Toxicity Assessment: Measure serum ALT/AST levels.

The workflow for this experimental protocol is visualized below.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Antiviral Efficacy of Compound X in HBV Transgenic Mice

| Treatment Group | Dose (mg/kg) | Mean Serum HBV DNA (log10 IU/mL) ± SD | Mean Serum HBsAg (log10 IU/mL) ± SD |

| Day 0 (Baseline) | |||

| Vehicle | -- | 7.5 ± 0.4 | 4.2 ± 0.3 |

| Compound X (Low) | 10 | 7.6 ± 0.5 | 4.1 ± 0.2 |

| Compound X (High) | 50 | 7.4 ± 0.3 | 4.3 ± 0.3 |

| Entecavir | 0.1 | 7.5 ± 0.5 | 4.2 ± 0.4 |

| Day 14 | |||

| Vehicle | -- | 7.4 ± 0.6 | 4.1 ± 0.4 |

| Compound X (Low) | 10 | [Insert Data] | [Insert Data] |

| Compound X (High) | 50 | [Insert Data] | [Insert Data] |

| Entecavir | 0.1 | 4.1 ± 0.7 | 4.0 ± 0.5 |

Note: This is a template table. Actual results for Compound X would be inserted based on experimental outcomes. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to compare treatment groups to the vehicle control.

Conclusion

The successful preclinical development of novel anti-HBV therapies relies on rigorous evaluation in appropriate in vivo models. This document provides a foundational framework for designing and executing an initial efficacy study for a hypothetical new chemical entity, Compound X. By carefully selecting the animal model, defining clear endpoints, and following a structured protocol, researchers can generate the critical data needed to advance promising candidates toward a functional cure for chronic hepatitis B.

References

- 1. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for a cure for chronic hepatitis B infection: How close are we? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Therapeutic Approaches to Cure Chronic HBV Infection, European Association for the Study of the Liver Reveals - BioSpace [biospace.com]

- 8. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Checkpoint Inhibitors and Therapeutic Vaccines for the Treatment of Chronic HBV Infection [frontiersin.org]

- 10. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HBV Inhibitor Formulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the solubilization and formulation of HBV inhibitors for experimental use. While specific quantitative solubility and formulation data for Hbv-IN-30 are not publicly available, this guide offers comprehensive strategies and protocols based on data from other structurally related or functionally similar hepatitis B virus (HBV) inhibitors with poor aqueous solubility. The provided methodologies for both in vitro and in vivo studies are intended to serve as a robust starting point for the formulation development of novel HBV inhibitors like this compound.

Introduction to HBV Inhibitor Formulation Challenges

A significant challenge in the preclinical development of many small molecule HBV inhibitors is their low aqueous solubility. This characteristic can impede accurate in vitro assessment and lead to poor bioavailability and variable exposure in in vivo models. Therefore, developing appropriate formulation strategies is critical for obtaining reliable and reproducible experimental results. This document outlines common and effective approaches to address these challenges.

Solubility Data for Representative HBV Inhibitors

The following table summarizes the solubility of various HBV inhibitors in commonly used solvents for preclinical studies. This data can guide solvent selection for initial stock solution preparation.

Table 1: Solubility of Selected HBV Inhibitors in Common Solvents

| Compound | Solvent | Solubility | Source |

| General Guidance | DMSO | Often soluble at >10 mg/mL | [1] |

| Ethanol | Variable, often lower than DMSO | [1] | |

| Water | Generally low (<1 mg/mL) | [1] |

Note: It is crucial to experimentally determine the solubility of this compound in various solvents to establish the most appropriate stock solution and formulation strategy.

Formulation Strategies for In Vitro and In Vivo Studies

The selection of a formulation strategy depends on the experimental system (cell-based assays vs. animal models) and the desired route of administration.

In Vitro Formulations

For in vitro assays, the primary goal is to prepare a concentrated stock solution in an organic solvent that can be further diluted in an aqueous cell culture medium without precipitation.

Table 2: Common Formulations for In Vitro Studies

| Component | Purpose | Typical Concentration |

| Dimethyl Sulfoxide (DMSO) | Solubilizing Agent | Stock: 10-50 mM; Final in assay: <0.5% |

In Vivo Formulations

For in vivo studies, formulations are more complex and aim to enhance solubility, stability, and bioavailability. The choice of excipients is critical and depends on the route of administration (e.g., oral, intravenous, intraperitoneal).

Table 3: Common Excipients and Formulations for In Vivo Studies of Poorly Soluble Compounds

| Formulation Component | Role | Typical Percentage | Notes |

| Vehicle for Oral (PO) or Intraperitoneal (IP) Administration | |||

| DMSO | Co-solvent | 5-10% | To dissolve the compound. |

| PEG300/PEG400 | Co-solvent | 30-60% | To maintain solubility upon dilution. |

| Tween 80 / Solutol HS 15 | Surfactant | 5-10% | To improve wetting and prevent precipitation. |

| Saline or Water | Diluent | 30-60% | To bring the formulation to the final volume. |

| Vehicle for Intravenous (IV) Administration | |||

| DMSO | Co-solvent | 5-10% | |

| Solubilizing Agent (e.g., Cremophor EL, Solutol HS 15) | Surfactant | 5-10% | |

| Saline or 5% Dextrose | Diluent | 80-90% |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO for In Vitro Use

-

Weighing: Accurately weigh a precise amount of the HBV inhibitor (e.g., 1 mg).

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

-

Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Formulation for Oral Gavage in Rodents

This protocol provides a general method for preparing a formulation suitable for oral administration. The final concentrations of excipients may need to be optimized for specific compounds.

-

Preparation of Vehicle:

-

In a sterile container, combine the required volumes of DMSO, PEG300, and Tween 80. For example, for a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation, mix 1 part DMSO, 4 parts PEG300, and 0.5 parts Tween 80.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

Dissolution of Compound:

-

Weigh the required amount of the HBV inhibitor to achieve the target dosing concentration (e.g., 10 mg/kg).

-

Add the compound to the vehicle mixture.

-

Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.

-

-

Final Dilution:

-

Slowly add the saline or water to the mixture while vortexing to reach the final volume.

-

Visually inspect the final formulation for any signs of precipitation. The final solution should be clear.

-

-

Administration:

-

Administer the formulation to the animals immediately after preparation. If storage is necessary, the stability of the formulation should be evaluated.

-

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Formulation Preparation

Caption: Workflow for preparing HBV inhibitor formulations.

Simplified HBV Lifecycle and cccDNA Target

This compound is described as a covalently closed circular DNA (cccDNA) inhibitor. The following diagram illustrates the central role of cccDNA in the HBV lifecycle.

Caption: Simplified HBV lifecycle highlighting the cccDNA target.

Conclusion

The successful preclinical evaluation of novel HBV inhibitors like this compound is highly dependent on the development of appropriate formulations. While specific data for this compound is limited, the principles and protocols outlined in this document provide a solid foundation for researchers. It is recommended to perform initial solubility screening and formulation optimization studies to identify the most suitable vehicle for both in vitro and in vivo experiments. Careful consideration of the physicochemical properties of the compound and the requirements of the experimental system will ensure the generation of high-quality, reliable data.

References

Application Notes & Protocols: Western Blot Analysis for Target Engagement of HBV-IN-30

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the target engagement of HBV-IN-30, a hypothetical inhibitor of the Hepatitis B Virus (HBV), using Western blot analysis. It includes a comprehensive experimental workflow, step-by-step procedures for cell culture, protein extraction, immunoblotting, and data analysis. Furthermore, it presents templates for quantitative data presentation and visual diagrams of the experimental workflow and relevant signaling pathways to guide researchers in evaluating novel antiviral compounds.